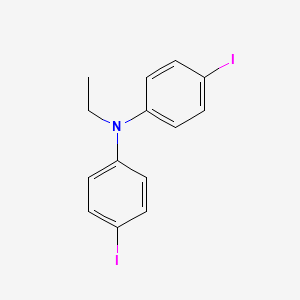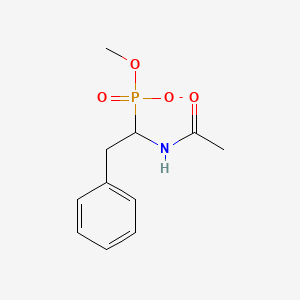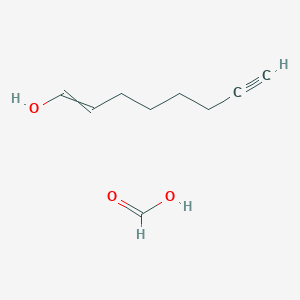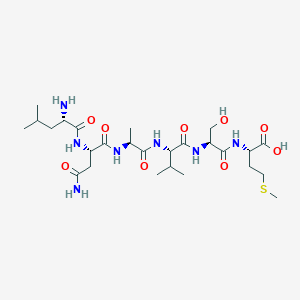
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- is a complex peptide compound composed of multiple amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- involves the stepwise coupling of individual amino acids. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each amino acid is sequentially added to the growing chain through a series of deprotection and coupling reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC or EDC) for activation and N-hydroxybenzotriazole (HOBt) to enhance coupling efficiency .
Industrial Production Methods
Industrial production of such peptides often utilizes automated peptide synthesizers to streamline the process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, such as Escherichia coli, through genetic engineering .
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino groups.
Wissenschaftliche Forschungsanwendungen
L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating diseases related to amino acid metabolism.
Industry: Utilized in the production of peptide-based drugs and as a component in nutritional supplements
Wirkmechanismus
The mechanism of action of L-Methionine, L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-seryl- involves its interaction with specific molecular targets and pathways. For instance, methionine residues can act as methyl donors in methylation reactions, influencing gene expression and protein function. Additionally, leucine residues are known to activate the mTORC1 pathway, promoting cell growth and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-alanyl-L-glutamine: Another dipeptide with applications in cell culture and biochemistry.
Oxyntomodulin: A peptide hormone with a similar structure but different biological functions.
Uniqueness
Its combination of methionine and leucine residues allows it to participate in both methylation reactions and mTORC1 pathway activation, making it a valuable compound for research and therapeutic purposes .
Eigenschaften
CAS-Nummer |
391671-07-1 |
|---|---|
Molekularformel |
C26H47N7O9S |
Molekulargewicht |
633.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C26H47N7O9S/c1-12(2)9-15(27)22(37)31-17(10-19(28)35)23(38)29-14(5)21(36)33-20(13(3)4)25(40)32-18(11-34)24(39)30-16(26(41)42)7-8-43-6/h12-18,20,34H,7-11,27H2,1-6H3,(H2,28,35)(H,29,38)(H,30,39)(H,31,37)(H,32,40)(H,33,36)(H,41,42)/t14-,15-,16-,17-,18-,20-/m0/s1 |
InChI-Schlüssel |
HJDRBRIFMRJXHM-CPVUPJMFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


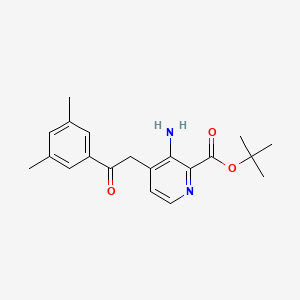
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

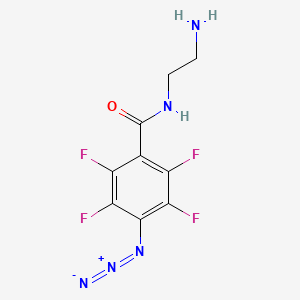

![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
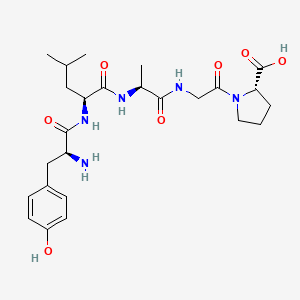
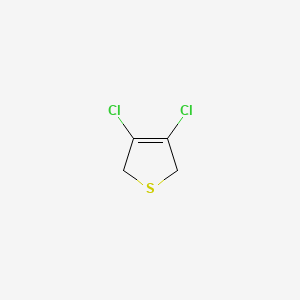
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)
![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
